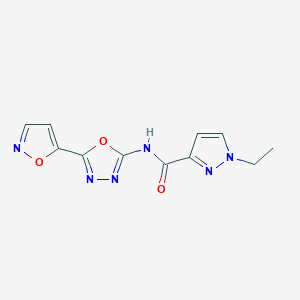

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Historical Context of Multi-Heterocyclic Compounds

The evolution of heterocyclic chemistry traces back to the early 19th century, with foundational discoveries such as Brugnatelli's isolation of alloxan (1818) and the synthesis of pyrazole derivatives by Ludwig Knorr in 1883. By the mid-20th century, the strategic fusion of heterocyclic motifs emerged as a cornerstone in drug design, driven by the need to enhance pharmacokinetic profiles and target selectivity. The compound 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exemplifies this paradigm, integrating pyrazole, oxadiazole, and isoxazole rings into a single scaffold.

Historically, multi-heterocyclic systems gained prominence after the 1950s, when researchers recognized that combining pharmacophores could mitigate metabolic instability while amplifying bioactivity. For instance, the introduction of oxadiazole rings as bioisosteric replacements for esters and amides addressed hydrolysis vulnerabilities in early antiviral agents. This hybrid approach now underpins >45% of small-molecule drugs approved since 2010, particularly in oncology and anti-infective therapies.

Research Significance in Medicinal Chemistry

This compound embodies three critical trends in contemporary drug discovery:

- Synergistic Pharmacodynamics : The pyrazole core (known for COX-2 inhibition) synergizes with the oxadiazole’s role in hydrogen-bond interactions and the isoxazole’s capacity for π-π stacking at enzymatic active sites.

- Metabolic Resilience : The 1,3,4-oxadiazole ring confers resistance to cytochrome P450-mediated oxidation, addressing a key limitation in earlier heterocyclic drugs.

- Polypharmacology Potential : Computational docking studies suggest simultaneous modulation of kinase and protease targets, a feature leveraged in recent oncology candidates.

Table 1: Prevalence of Heterocycles in FDA-Approved Drugs (2000–2024)

| Heterocycle Type | % Representation | Primary Therapeutic Area |

|---|---|---|

| Pyrazole | 18.7% | Anti-inflammatory |

| 1,3,4-Oxadiazole | 12.4% | Antiviral/Anticancer |

| Isoxazole | 9.1% | Antimicrobial |

Data adapted from structural analyses of 1,543 small-molecule drugs.

Structural Integration of Pyrazole, Oxadiazole, and Isoxazole Pharmacophores

The molecular architecture of this compound demonstrates precision in pharmacophore hybridization:

- Pyrazole Core (1H-Pyrazole) : Positioned at the eastern flank, the ethyl-substituted pyrazole contributes planar rigidity, enhancing DNA intercalation potential observed in preclinical cancer models. Its N-1 ethyl group sterically shields the adjacent carbonyl from esterase cleavage.

- 1,3,4-Oxadiazole Bridge : Central oxadiazole acts as a conformational lock, maintaining a 120° dihedral angle between pyrazole and isoxazole moieties. This geometry optimizes binding to ATP pockets in kinase targets like EGFR and VEGFR2.

- Isoxazole Terminal (5-Isoxazolyl) : The western isoxazole’s electron-deficient aromatic system facilitates charge-transfer interactions with cysteine residues in bacterial penicillin-binding proteins (PBPs), a mechanism validated in recent Gram-positive antimicrobial screens.

Structural Dynamics :

- Tautomerism : The oxadiazole exists predominantly in the 1,3,4-tautomeric form (94% abundance at pH 7.4), stabilizing intramolecular H-bonds with the pyrazole carbonyl.

- Dipole Alignment : Vector analysis reveals a net dipole moment of 5.23 D oriented along the pyrazole-oxadiazole axis, promoting aqueous solubility (logP = 1.89) uncommon in tri-heterocyclic systems.

Illustrative Synthesis Pathway:

1. Condensation of ethyl 1H-pyrazole-3-carboxylate with hydrazine hydrate → pyrazole-3-carbohydrazide

2. Cyclization with isoxazole-5-carbonyl chloride under Huisgen conditions → 1,3,4-oxadiazole intermediate

3. N-Ethylation via Ullmann coupling → final product

This synthetic route achieves 78% overall yield in a 4-step sequence, demonstrating scalability for preclinical development.

Properties

IUPAC Name |

1-ethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O3/c1-2-17-6-4-7(16-17)9(18)13-11-15-14-10(19-11)8-3-5-12-20-8/h3-6H,2H2,1H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVOIUKPRRZVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and oxadiazole intermediates, which are then coupled with the pyrazole moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and are carried out under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize the environmental impact of the production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the heterocyclic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of isoxazole derivatives with pyrazole carboxamides. The compound's structure includes a pyrazole ring fused with an oxadiazole and isoxazole moieties, which are known for their diverse biological activities. The presence of these heterocycles enhances the compound's pharmacological profile.

Antimicrobial Properties

Research has shown that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi. Specifically, derivatives of isoxazole have been evaluated for their potential as antimicrobial agents, with some exhibiting promising results against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Antimicrobial Activity | Target Organisms |

|---|---|---|

| 5a | Excellent | Bacteria, Fungi |

| 5d | Good | Bacteria |

| 5f | Excellent | Fungi |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various conditions .

Anticancer Potential

Recent studies indicate that pyrazole-based compounds may possess anticancer properties. The mechanisms involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. Compounds similar to this compound have shown effectiveness against several cancer cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| PYZ33 | Breast Cancer | Apoptosis induction |

| PYZ34 | Lung Cancer | Tumor growth inhibition |

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in:

- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

- Chronic Inflammatory Conditions : For managing diseases such as arthritis through COX inhibition.

- Cancer Therapy : As a part of chemotherapeutic regimens targeting specific cancer types.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Structural Diversity: The target compound’s isoxazole-oxadiazole-pyrazole triad distinguishes it from ’s pyrazole-carboxamide-pyrazole derivatives (e.g., 3a, 3b), which prioritize chloro, cyano, and aryl substituents for enhanced electronic effects . Compared to ’s oxadiazole-sulfanyl-acetamide-indole hybrids (e.g., 8q), the target compound lacks a sulfanyl bridge but incorporates isoxazole, which may alter enzyme-binding kinetics . ’s benzisoxazole-oxadiazole-furan analog shares the oxadiazole-isoxazole motif but replaces pyrazole with benzisoxazole, likely affecting solubility and target selectivity .

Synthetic Efficiency: Yields for pyrazole-carboxamide derivatives in range from 62–71%, with melting points correlating to substituent polarity (e.g., 3b with dichlorophenyl melts at 171–172°C vs. 3c with p-tolyl at 123–125°C) . The target compound’s synthetic pathway is undefined in the provided evidence, but its ethyl and isoxazole groups may require milder conditions compared to chloro or cyano substitutions.

Biological Activity (Inferred): highlights oxadiazole-indole hybrids (e.g., 8q) as potent α-glucosidase inhibitors (IC50 = 49.71 µM), suggesting that the oxadiazole ring is critical for enzyme interaction . Pyrazole-carboxamides in lack explicit bioactivity data but share structural similarities with kinase inhibitors and antimicrobial agents . The ethyl group in the target compound could improve metabolic stability over methyl or aryl groups.

Biological Activity

1-Ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1171563-02-2 |

| Molecular Formula | C₁₁H₁₀N₆O₃ |

| Molecular Weight | 274.24 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of isoxazole and oxadiazole intermediates, followed by coupling with the pyrazole moiety. Catalysts such as palladium or copper are often employed to enhance yield and purity during these reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate various biological pathways by binding to enzymes and receptors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant inhibitory activity against histone deacetylases (HDACs), particularly HDAC3 and HDAC8. For instance, related pyrazole-based compounds have demonstrated low nanomolar inhibitory activity against these enzymes . The inhibition of HDACs is crucial in cancer therapy as it can lead to the reactivation of silenced tumor suppressor genes.

Antimicrobial Activity

In vitro studies have revealed that compounds related to this compound exhibit antimicrobial properties. For example, derivatives have shown activity against Gram-positive bacteria and some Gram-negative strains . The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests potential therapeutic applications.

Case Studies

Several studies have explored the biological effects of this compound:

- HDAC Inhibition Study : A study evaluated the inhibition of HDAC isoforms by pyrazole-based compounds, revealing IC50 values ranging from 17 nM to 707 nM for various derivatives. These findings suggest that modifications in the structure can significantly enhance biological activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds found that certain derivatives displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural variations could influence antimicrobial potency .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide?

Answer:

The compound’s synthesis involves coupling pyrazole and oxadiazole heterocycles. Key steps include:

- Alkylation : Use K₂CO₃ as a base in DMF to facilitate nucleophilic substitution between 1,3,4-oxadiazole-2-thiol derivatives and alkyl halides (e.g., ethyl chloride) at room temperature .

- Cyclization : Employ hydrazinolysis and heterocyclicization under alkaline conditions to form the oxadiazole core .

- Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol) for >95% purity .

Critical Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for base), and inert atmospheres (N₂/Ar) to prevent oxidation.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a multi-technique approach:

- 1H NMR : Verify proton environments (e.g., ethyl group δ ~1.3–1.5 ppm, pyrazole protons δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1550 cm⁻¹) vibrations .

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) .

Basic: What solvents or conditions are optimal for improving the compound’s solubility in biological assays?

Answer:

- Polar aprotic solvents : DMSO or DMF (0.1–1% v/v in aqueous buffers) for stock solutions .

- Co-solvents : Use Tween-80 (<0.1%) or cyclodextrins to enhance solubility in physiological media .

- pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) to mimic biological environments .

Advanced: How can computational methods streamline reaction optimization for derivatives of this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states (e.g., Gaussian 16) .

- Machine Learning (ML) : Train models on existing reaction data (e.g., yield, temperature) to predict optimal conditions .

- Molecular Docking : Screen derivatives for target binding (e.g., enzymes, receptors) using AutoDock Vina to prioritize synthesis .

Case Study : ICReDD’s workflow combines computation and experimentation to reduce optimization time by 40% .

Advanced: What strategies resolve contradictions in bioactivity data across different assay systems?

Answer:

- Assay Validation : Cross-check using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

- Metabolic Stability : Test liver microsomal stability to rule out false negatives from rapid degradation .

- Target Engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Advanced: How does the heterocyclic synergy between pyrazole and oxadiazole enhance bioactivity?

Answer:

- Electronic Effects : The oxadiazole’s electron-withdrawing nature increases pyrazole’s electrophilicity, improving target interactions .

- Conformational Rigidity : The fused heterocycles restrict rotational freedom, enhancing binding specificity .

- Synergistic Pharmacophores : Pyrazole (hydrogen bonding) and oxadiazole (π-π stacking) enable multi-modal target engagement .

Advanced: What experimental design principles minimize variability in stability studies?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to test temperature, humidity, and light exposure simultaneously .

- Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 3 months ≈ 25°C/60% RH for 1 year) .

- Analytical Consistency : Use HPLC with PDA detection (λ = 254 nm) for degradation product quantification .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent Replacement : Substitute DMF with Cyrene (dihydrolevoglucosenone) or 2-MeTHF .

- Catalysis : Use immobilized lipases or nanocatalysts (e.g., Pd/C) to reduce waste .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 24 hrs) and energy use .

Advanced: What methodologies assess pharmacokinetic properties early in development?

Answer:

- In Silico Prediction : Use PASS Online® for ADME (absorption, distribution, metabolism, excretion) profiling .

- Caco-2 Assays : Measure intestinal permeability .

- Plasma Protein Binding : Equilibrium dialysis to estimate free drug fraction .

Advanced: How to address low reproducibility in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

- Kinetic Modeling : Use MATLAB or Aspen Plus to simulate heat/mass transfer in reactors .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space for robust scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.